Benzhydryl 2-(2-amino-2-oxoacetamido)-2-(furan-2-yl)acetate
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Overview
Description
Benzhydryl 2-(2-amino-2-oxoacetamido)-2-(furan-2-yl)acetate is a synthetic organic compound that belongs to the class of esters This compound is characterized by the presence of a benzhydryl group, an amino-oxoacetamido group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzhydryl 2-(2-amino-2-oxoacetamido)-2-(furan-2-yl)acetate typically involves the esterification of benzhydryl alcohol with 2-(2-amino-2-oxoacetamido)-2-(furan-2-yl)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the esterification is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Benzhydryl 2-(2-amino-2-oxoacetamido)-2-(furan-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the amino-oxoacetamido moiety can be reduced to form corresponding alcohols.
Substitution: The benzhydryl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the amino-oxoacetamido group.
Substitution: Substituted benzhydryl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme-substrate interactions.
Medicine: Potential use in drug development due to its unique structure.
Industry: As an intermediate in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of benzhydryl 2-(2-amino-2-oxoacetamido)-2-(furan-2-yl)acetate involves its interaction with specific molecular targets. The benzhydryl group may interact with hydrophobic pockets in proteins, while the amino-oxoacetamido group can form hydrogen bonds with active site residues. The furan ring may participate in π-π stacking interactions with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
Benzhydryl 2-(2-amino-2-oxoacetamido)-2-(thiophen-2-yl)acetate: Similar structure but with a thiophene ring instead of a furan ring.
Benzhydryl 2-(2-amino-2-oxoacetamido)-2-(pyridin-2-yl)acetate: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
Benzhydryl 2-(2-amino-2-oxoacetamido)-2-(furan-2-yl)acetate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its analogs with thiophene or pyridine rings. This uniqueness can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
benzhydryl 2-(furan-2-yl)-2-(oxamoylamino)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c22-19(24)20(25)23-17(16-12-7-13-27-16)21(26)28-18(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,17-18H,(H2,22,24)(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWGGNWSGDPVPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C(C3=CC=CO3)NC(=O)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90855708 |
Source
|
Record name | Diphenylmethyl [2-amino(oxo)acetamido](furan-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90855708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69027-03-8 |
Source
|
Record name | Diphenylmethyl [2-amino(oxo)acetamido](furan-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90855708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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